N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, also known as AC-5216, is a novel compound that has gained attention in the field of pharmacology due to its potential therapeutic applications. The compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and pain. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. The compound has also been shown to have anticonvulsant properties and to improve cognitive function. This compound has been shown to modulate the activity of GABA receptors and to inhibit the activity of the 5-HT7 receptor.
Advantages and Limitations for Lab Experiments
N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a highly selective compound that has been shown to have potent effects in animal models. However, there are some limitations to using this compound in lab experiments. The compound has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well-established.
Future Directions
There are several future directions for the study of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide. One area of interest is the potential therapeutic applications of the compound in the treatment of anxiety, depression, and pain. Another area of interest is the development of more potent and selective compounds that target the 5-HT7 receptor. Additionally, further studies are needed to establish the safety profile of this compound and to determine its efficacy in human clinical trials.
Conclusion
In conclusion, this compound, or this compound, is a novel compound that has shown promising results in the treatment of anxiety, depression, and pain. The compound has a unique mechanism of action that involves the modulation of GABA and 5-HT7 receptors. This compound has several advantages for lab experiments, but its safety profile is not well-established. Further studies are needed to determine the efficacy of this compound in human clinical trials and to develop more potent and selective compounds that target the 5-HT7 receptor.
Synthesis Methods
The synthesis of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide involves the condensation of 2-chlorobenzenesulfonyl chloride and 4-(piperazin-1-yl)aniline followed by acetylation with acetic anhydride. The resulting product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide has been studied for its potential therapeutic applications in various fields of pharmacology. It has shown promising results in the treatment of anxiety, depression, and pain. The compound has also been studied for its anticonvulsant properties and its ability to improve cognitive function.
properties
IUPAC Name |
N-[4-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-15-6-8-16(9-7-15)26(24,25)22-12-10-21(11-13-22)18-5-3-2-4-17(18)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZMFFATYGCSAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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